Cas no 959578-69-9 (4-Formyl-N-propylpiperazine-1-carboxamide)

4-Formyl-N-propylpiperazine-1-carboxamide is a versatile intermediate in organic synthesis, particularly valuable for its formyl and carboxamide functional groups. The compound's piperazine backbone enhances its utility in pharmaceutical and agrochemical applications, where it serves as a key building block for drug discovery and development. Its structural features allow for further derivatization, enabling the introduction of diverse pharmacophores. The propyl substituent contributes to improved lipophilicity, which can influence bioavailability in drug design. This compound is synthesized under controlled conditions to ensure high purity and consistency, making it suitable for research and industrial-scale applications requiring precise chemical modifications.
4-Formyl-N-propylpiperazine-1-carboxamide structure
959578-69-9 structure
Product Name:4-Formyl-N-propylpiperazine-1-carboxamide
CAS No:959578-69-9
MF:C9H17N3O2
MW:199.250181913376
MDL:MFCD02662340
CID:4723330
Update Time:2025-05-20

4-Formyl-N-propylpiperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-formyl-N-propylpiperazine-1-carboxamide
    • (4-Formylpiperazinyl)-N-propylformamide
    • 4-Formyl-N-propylpiperazine-1-carboxamide
    • MDL: MFCD02662340
    • Inchi: 1S/C9H17N3O2/c1-2-3-10-9(14)12-6-4-11(8-13)5-7-12/h8H,2-7H2,1H3,(H,10,14)
    • InChI Key: LOTMTMPSDWSWSV-UHFFFAOYSA-N
    • SMILES: O=C(NCCC)N1CCN(C=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Topological Polar Surface Area: 52.6

4-Formyl-N-propylpiperazine-1-carboxamide Pricemore >>

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4-Formyl-N-propylpiperazine-1-carboxamide Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:959578-69-9)4-Formyl-N-propylpiperazine-1-carboxamide
Order Number:A1194802
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:25
Price ($):224.0/286.0
Email:sales@amadischem.com

Additional information on 4-Formyl-N-propylpiperazine-1-carboxamide

Comprehensive Overview of 4-Formyl-N-propylpiperazine-1-carboxamide (CAS No. 959578-69-9): Properties, Applications, and Innovations

4-Formyl-N-propylpiperazine-1-carboxamide (CAS No. 959578-69-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and versatile reactivity. This piperazine derivative, characterized by its formyl and carboxamide functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Its molecular formula, C9H17N3O2, reflects a balance of hydrophilicity and lipophilicity, making it valuable for drug design and medicinal chemistry applications.

In recent years, the demand for piperazine-based compounds like 4-Formyl-N-propylpiperazine-1-carboxamide has surged, driven by their role in developing central nervous system (CNS) therapeutics and enzyme inhibitors. Researchers are particularly interested in its potential to modulate neurotransmitter systems, aligning with current trends in neurodegenerative disease research and precision medicine. The compound's N-propyl side chain enhances its metabolic stability, a feature highly sought after in modern pharmacokinetic optimization.

The synthesis of 959578-69-9 typically involves multi-step organic reactions, including amidation and formylation of piperazine precursors. Advanced techniques such as microwave-assisted synthesis have been explored to improve yield and purity, addressing the growing need for green chemistry practices. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry (HRMS) confirms its structural integrity, ensuring compliance with Good Manufacturing Practice (GMP) standards for pharmaceutical intermediates.

From an industrial perspective, 4-Formyl-N-propylpiperazine-1-carboxamide is increasingly referenced in patents related to G protein-coupled receptor (GPCR) modulators and kinase inhibitors, reflecting its relevance in oncology and immunology research. Its compatibility with parallel synthesis methods makes it attractive for combinatorial chemistry libraries, a hot topic in AI-driven drug discovery platforms. Furthermore, the compound's logP value and hydrogen bonding capacity are frequently analyzed in quantitative structure-activity relationship (QSAR) studies.

Environmental and safety profiles of CAS 959578-69-9 have been rigorously evaluated, with studies confirming its biodegradability under standard conditions. This aligns with the European Chemicals Agency (ECHA) guidelines and supports its adoption in sustainable pharmaceutical manufacturing. The compound's stability in aqueous solutions also makes it suitable for formulation development, particularly in oral dosage forms.

Emerging applications include its use as a building block for fluorescent probes in bioimaging and as a ligand in catalysis. Recent publications highlight its utility in constructing metal-organic frameworks (MOFs) for drug delivery systems, a cutting-edge area merging materials science with pharmaceutics. These innovations position 4-Formyl-N-propylpiperazine-1-carboxamide at the intersection of multiple high-growth research fields.

For researchers sourcing this compound, key considerations include batch-to-batch consistency and chromatographic purity, often verified by HPLC-UV methods. Suppliers frequently provide custom synthesis services to accommodate specific derivatization needs, reflecting the compound's adaptability in structure-activity relationship (SAR) studies. Storage recommendations typically suggest anhydrous conditions at controlled temperatures to preserve its aldehyde functionality.

The global market for piperazine derivatives like 959578-69-9 is projected to expand significantly, fueled by increased R&D investment in small molecule therapeutics. Regulatory databases show growing patent filings incorporating this scaffold, particularly in fragment-based drug design approaches. Its cost-effectiveness compared to similar heterocyclic building blocks further enhances its commercial viability.

Future research directions may explore its potential in proteolysis targeting chimeras (PROTACs) and covalent inhibitor development, two rapidly advancing areas in drug discovery. The compound's balanced physicochemical properties and structural tunability make it a strong candidate for next-generation therapeutic agents, particularly in addressing drug-resistant targets.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:959578-69-9)4-Formyl-N-propylpiperazine-1-carboxamide
A1194802
Purity:99%/99%
Quantity:5g/10g
Price ($):224.0/286.0
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